1-Chloro-4-dodecylbenzene

Catalog No.
S16003058
CAS No.
101874-34-4
M.F
C18H29Cl
M. Wt
280.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-dodecylbenzene

CAS Number

101874-34-4

Product Name

1-Chloro-4-dodecylbenzene

IUPAC Name

1-chloro-4-dodecylbenzene

Molecular Formula

C18H29Cl

Molecular Weight

280.9 g/mol

InChI

InChI=1S/C18H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3

InChI Key

USIYBUYBZOVDPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)Cl

1-Chloro-4-dodecylbenzene is an organic compound characterized by a chlorinated benzene ring with a dodecyl side chain. Its molecular formula is C18H29ClC_{18}H_{29}Cl and it has a molecular weight of approximately 280.876 g/mol. The compound features a chlorine atom attached to the fourth carbon of the benzene ring, while the dodecyl group (a straight-chain alkyl group with twelve carbon atoms) is attached to the first carbon. This structural arrangement contributes to its unique physical and chemical properties, including increased hydrophobicity, which makes it suitable for various industrial applications.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of dodecylbenzene derivatives.
  • Oxidation Reactions: The dodecyl chain can be oxidized to produce alcohols, aldehydes, or carboxylic acids, depending on the reagents used.
  • Reduction Reactions: The compound can be reduced to yield dodecylbenzene by removing the chlorine atom through catalytic hydrogenation.

Common reagents for these reactions include sodium hydroxide or potassium hydroxide for nucleophilic substitution, potassium permanganate or chromium trioxide for oxidation, and palladium on carbon for reduction.

1-Chloro-4-dodecylbenzene can be synthesized through several methods:

  • Alkylation of Benzene: This method involves the reaction of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride. The process typically forms a carbonium ion intermediate that reacts with benzene to yield the desired product.
  • Industrial Production: In industrial settings, mesoporous zeolites may be employed as catalysts to enhance efficiency and selectivity during alkylation, improving yield while minimizing environmental impact.

The applications of 1-chloro-4-dodecylbenzene are diverse:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Surfactant Production: Its hydrophobic properties make it suitable for use in surfactants and detergents.
  • Lubricants: The compound is also utilized in formulating lubricants due to its chemical stability and performance characteristics.

Studies focusing on the interactions of 1-chloro-4-dodecylbenzene with biological molecules are essential for understanding its potential effects on health and the environment. Preliminary findings suggest that its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting cellular functions. Further research is needed to elucidate its mechanisms of action and any toxicological implications.

1-Chloro-4-dodecylbenzene shares structural similarities with other chlorinated aromatic compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-3-nitrobenzeneNitro group instead of dodecyl chainExhibits different electronic properties due to nitro group
1-Chloro-3-methylbenzeneMethyl group instead of dodecyl chainMore volatile and less hydrophobic than dodecyl derivative
1-Chloro-3-phenylbenzenePhenyl group instead of dodecyl chainIncreased aromatic character but lower hydrophobicity
1-Chloro-4-octadecylbenzeneLonger alkyl chain (eighteen carbons)Greater hydrophobicity compared to dodecyl derivative

Uniqueness: The unique feature of 1-chloro-4-dodecylbenzene lies in its long alkyl chain, which enhances its hydrophobicity compared to other chlorobenzenes. This property makes it particularly effective in applications related to surfactants and lubricants, setting it apart from similar compounds that may have shorter or differently substituted alkyl chains.

XLogP3

8.5

Exact Mass

280.1957786 g/mol

Monoisotopic Mass

280.1957786 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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